

# Synthesis of Dimethyl 5-nitroisophthalate from 5-nitroisophthalic acid

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## Compound of Interest

Compound Name: Dimethyl 5-nitroisophthalate

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## Synthesis of Dimethyl 5-Nitroisophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **dimethyl 5-nitroisophthalate** from 5-nitroisophthalic acid. **Dimethyl 5-nitroisophthalate** is a crucial intermediate in the production of various pharmaceuticals, including non-ionic X-ray contrast media like Iopamidol, Iohexol, and Ioversol.<sup>[1][2]</sup> This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, physical and chemical properties of the compounds involved, and a visual representation of the synthetic workflow.

## Chemical Properties and Data

A summary of the key quantitative data for the reactant and product is presented below for easy comparison.

Table 1: Physical and Chemical Properties

| Property          | 5-Nitroisophthalic Acid (Reactant)                | Dimethyl 5-nitroisophthalate (Product)                        |
|-------------------|---|---|
| Molecular Formula | C <sub>8</sub> H <sub>5</sub> NO <sub>6</sub> [3] | C <sub>10</sub> H <sub>9</sub> NO <sub>6</sub> [4][5]         |
| Molecular Weight  | 211.13 g/mol [3]                                  | 239.18 g/mol [4][5]   |
| CAS Number        | 618-88-2  | 13290-96-5[4][6]  |
| Melting Point     | 259-261 °C[7]                                     | 123-125 °C[6][8]  |
| Appearance        | Solid, powder                                     | Slightly yellow fine crystalline powder[8], white crystals[9] |

## Synthesis Reaction

The synthesis of **dimethyl 5-nitroisophthalate** from 5-nitroisophthalic acid is typically achieved through a Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst, most commonly sulfuric acid.[10][11] The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction.[10]

Reaction Scheme:

## Experimental Protocols

Several methods for the synthesis have been reported, with variations in solvents and purification procedures to optimize yield and purity. Below are detailed protocols for two common approaches.

### Protocol 1: Esterification in Excess Methanol

This protocol utilizes a large excess of methanol to drive the reaction to completion.

Materials:

- 5-nitroisophthalic acid (5.0 g)

- Methanol (33.3 mL)[4]
- Concentrated sulfuric acid (1.0 mL)[4]
- Deionized water
- Nitrogen gas

Equipment:

- 100 mL three-necked round-bottomed flask
- Condenser
- Electric stirrer
- Thermometer
- Heating mantle
- Filtration apparatus

Procedure:

- To the 100 mL three-necked round-bottomed flask, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.[4]
- Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes until the solid is completely dissolved, forming a colorless, transparent solution.[4]
- Slowly add 1.0 mL of concentrated sulfuric acid to the solution.[4]
- Heat the mixture to reflux. After about 3 hours, a white solid will precipitate.[4]
- Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[4]
- Once the reaction is complete, cool the mixture to room temperature to allow for crystallization.[4]

- Collect the solid product by filtration.[4]
- Wash the filter cake with a small amount of deionized water and dry to obtain **dimethyl 5-nitroisophthalate**. [4] A yield of 98% has been reported for this method.[4]

## Protocol 2: Two-Phase Esterification with Toluene

This method employs a water-immiscible solvent to create a two-phase system, which can facilitate the removal of water and improve the purity of the final product.[9]

Materials:

- 5-nitroisophthalic acid (106 g)[9]
- Methanol (120 mL)[9]
- Toluene (240 mL)[9]
- 100% Sulfuric acid (33 mL)[9]
- 10% Sodium bicarbonate solution
- Hot water

Equipment:

- Reaction flask of appropriate size
- Heating and stirring apparatus
- Separatory funnel
- Filtration apparatus

Procedure:

- In a reaction flask, mix 120 mL of methanol and 240 mL of toluene.[9]
- Add 106 g of 5-nitroisophthalic acid and heat the mixture until a clear solution is formed.[9]

- Carefully add 33 mL of 100% sulfuric acid, which will result in a two-phase mixture.[9]
- Heat the mixture to boiling and maintain for 4 hours with stirring.[9]
- Stop the stirring and allow the phases to separate. Drain the lower aqueous phase.[9]
- Wash the organic phase once with 100 mL of hot water, followed by one wash with 100 mL of hot 10% sodium bicarbonate solution.[9]
- Cool the organic phase to room temperature while stirring. **Dimethyl 5-nitroisophthalate** will crystallize as white crystals.[9]
- Filter the crystals and wash them once with 100 mL of methanol and once with 100 mL of water.[9]

## Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the experimental procedures.



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Caption: Workflow for the synthesis of **dimethyl 5-nitroisophthalate** using excess methanol.



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Caption: Workflow for the two-phase synthesis of **dimethyl 5-nitroisophthalate**.

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## References

- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 5-Nitroisophthalic acid | C<sub>8</sub>H<sub>5</sub>NO<sub>6</sub> | CID 12069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 5. Dimethyl 5-nitroisophthalate | C<sub>10</sub>H<sub>9</sub>NO<sub>6</sub> | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl 5-nitroisophthalate 98 13290-96-5 [sigmaaldrich.com]
- 7. 5-Nitroisophthalic acid | 618-88-2 [chemicalbook.com]
- 8. Dimethyl 5-nitroisophthalate | 13290-96-5 [chemicalbook.com]
- 9. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C<sub>1</sub>-C<sub>4</sub>-alkyl esters - Google Patents [patents.google.com]
- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Synthesis of Dimethyl 5-nitroisophthalate from 5-nitroisophthalic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082987#synthesis-of-dimethyl-5-nitroisophthalate-from-5-nitroisophthalic-acid]

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